Product packaging for (4R)-(-)-Dihydrokikumycin B(Cat. No.:)

(4R)-(-)-Dihydrokikumycin B

Cat. No.: B1212816
M. Wt: 355.82 g/mol
InChI Key: FBXWSFRHRIPWKV-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-(-)-Dihydrokikumycin B (CAS Number 47307-17-5) is a chemical compound provided for research purposes. The product is supplied as For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for use in humans . Research Use Only (RUO) products are specialized reagents designed exclusively for laboratory research in controlled environments, such as basic research, pharmaceutical discovery, and the development of new diagnostic assays . They are essential tools for scientific investigation but are distinct from regulated in vitro diagnostic medical devices (IVDs). While the specific research applications and mechanism of action for this compound are not detailed in available literature, compounds of this nature are often investigated for their interactions with biological systems. Research on nucleic acid-drug interactions, for instance, is fundamental for understanding sequence specificity and developing new chemotherapeutic agents . Elucidating a compound's mechanism of action—the specific biochemical interaction through which it produces an effect—is a critical step in pharmaceutical research . This product requires handling by qualified laboratory personnel. Please contact us for any specific technical or licensing inquiries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClN7O2 B1212816 (4R)-(-)-Dihydrokikumycin B

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22ClN7O2

Molecular Weight

355.82 g/mol

IUPAC Name

4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H21N7O2.ClH/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16;/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22);1H/t9-;/m1./s1

InChI Key

FBXWSFRHRIPWKV-SBSPUUFOSA-N

Isomeric SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@H]2CCC(=N2)N.Cl

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N.Cl

Synonyms

(4R)-(-)-dihydrokikumycin B
(4S)-(+)-dihydrokikumycin B
dihydrokikumycin B

Origin of Product

United States

Synthetic Methodologies and Enantioselective Access to 4r Dihydrokikumycin B

Early Synthetic Approaches to Pyrrole (B145914) Carboxamide Scaffolds

The pyrrole carboxamide moiety is a key structural feature of many biologically active natural products and pharmaceutical agents. researchgate.netmdpi.com Consequently, numerous synthetic methods for the construction of this scaffold have been developed over the years. Among the most classical and enduring are the Paal-Knorr and Hantzsch pyrrole syntheses.

The Paal-Knorr synthesis , first reported in the late 19th century, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. organic-chemistry.orgthieme-connect.com This method is valued for its reliability and the directness with which it assembles the heterocyclic core. researchgate.net The reaction can be performed under neutral or mildly acidic conditions, and the use of microwave irradiation has been shown to accelerate the reaction and improve yields in modern applications. thieme-connect.com

The Hantzsch pyrrole synthesis provides an alternative route, reacting a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multi-component reaction allows for the assembly of highly substituted pyrroles. wikipedia.org Variations of the Hantzsch synthesis have been developed, including solid-phase synthesis to generate libraries of pyrrole-3-carboxamides and continuous flow processes. nih.govsyrris.jp

Other early methods for accessing pyrrole-2-carboxylic acid derivatives, which are precursors to the corresponding carboxamides, include the acylation of pyrrole with reagents like trichloroacetyl chloride followed by alcoholysis or aminolysis. orgsyn.org The reaction of pyrrolylmagnesium bromide with ethyl chloroformate also yields pyrrole-2-carboxylates. orgsyn.org These foundational methods have paved the way for the more complex and stereoselective syntheses required for natural products like Dihydrokikumycin B.

Enantioselective Synthesis of (4R)-(-)-Dihydrokikumycin B and its Stereoisomers

A significant breakthrough in the synthesis of Dihydrokikumycin B was the development of an enantioselective route that allowed for the preparation of both the naturally occurring (4R)-(-) enantiomer and its (4S)-(+) stereoisomer. This work provided access to these compounds for further study and confirmed their absolute stereochemistry.

Preparation of Key Pyrroline (B1223166) and Pyrrole Intermediates

The successful enantioselective synthesis of both (4R)-(-)- and (4S)-(+)-Dihydrokikumycin B hinges on the preparation of the chiral 2-amino-1-pyrroline synthon. The key starting materials for these synthons are the enantiomerically pure (R)- and (S)-pyroglutamic acids. nih.gov

The synthesis commences with the conversion of the respective pyroglutamic acid enantiomer into its corresponding methyl ester. This is followed by a series of transformations to introduce the necessary functional groups. A critical step involves the formation of a thiolactam, which is then converted to the key 2-amino-1-pyrroline intermediate. This strategic use of enantiomerically pure starting materials ensures the stereochemical integrity of the final product. nih.govnih.gov

The other crucial component of the molecule is the pyrrole unit. This is prepared separately and later coupled with the pyrroline synthon. The specific pyrrole intermediate required is typically a derivative of pyrrole-2-carboxylic acid, which can be synthesized through established methods.

Coupling Strategies for the Carbon Framework

With both the chiral 2-amino-1-pyrroline and the pyrrole-2-carboxamide fragments in hand, the next critical step is their coupling to form the complete carbon skeleton of Dihydrokikumycin B. The strategy involves the formation of an amide bond between the 2-amino group of the pyrroline intermediate and the carboxylic acid functionality of the pyrrole unit. nih.govnih.gov

Control of Stereochemistry and Enantiomeric Excess in Synthesis

The control of stereochemistry in the synthesis of this compound is established from the outset through the use of enantiomerically pure starting materials. By beginning with (R)-pyroglutamic acid, the synthesis leads to the (4R)-(-) enantiomer of Dihydrokikumycin B. Conversely, starting with (S)-pyroglutamic acid affords the (4S)-(+) enantiomer. nih.govnih.gov

The enantiomeric excess of the final products is a direct reflection of the enantiopurity of the starting materials and the stereochemical fidelity of the synthetic transformations. The reported synthesis of the two enantiomeric forms of Dihydrokikumycin B achieved an enantiomeric excess of 80 ± 4%. nih.gov This level of enantiomeric purity is essential for accurately assessing the biological activities of the individual enantiomers.

Development of Analogues and Related Compounds

The synthetic strategies developed for Dihydrokikumycin B have also been applied to the preparation of structurally related analogues. This allows for the exploration of structure-activity relationships and the identification of key structural features responsible for any observed biological effects.

Exploration of Solid-Phase Synthesis for Oligopyrrole/Imidazole (B134444) Carboxamides

The synthesis of complex natural products and their analogs, such as this compound, has been significantly advanced by the advent of solid-phase synthesis (SPS). This methodology, originally developed for peptides, offers a streamlined and efficient alternative to traditional solution-phase chemistry, particularly for the iterative assembly of oligomeric structures like oligopyrrole/imidazole carboxamides. researchgate.netuniroma1.it The core principle of SPS involves the covalent attachment of the initial building block to an insoluble polymer support (resin), followed by the sequential addition of monomer units. Excess reagents and byproducts are easily removed by filtration and washing, thus eliminating the need for purification of intermediates and enabling the use of excess reagents to drive reactions to completion. uniroma1.it

The solid-phase approach has been extensively explored for the synthesis of pyrrole-imidazole (Py-Im) polyamides, which share the core structural motif of this compound. These synthetic strategies provide a powerful toolkit for accessing not only the natural product itself but also a diverse range of analogs for structure-activity relationship studies. Both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies have been successfully implemented.

Boc-Based Solid-Phase Synthesis

The Boc-based strategy is a well-established method for the solid-phase synthesis of Py-Im polyamides. acs.orgcaltech.edu This approach typically utilizes a Boc-protected amino acid attached to a suitable resin, such as Pam (phenylacetamidomethyl) or Kaiser oxime resin. acs.orgacs.orgnih.gov The synthesis cycle involves the deprotection of the Boc group, usually with trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected monomer. caltech.edu

A typical manual solid-phase synthesis protocol for a Py-Im polyamide using Boc chemistry is outlined below:

StepReagent/SolventPurpose
1. SwellingDichloromethane (DCM)Prepare the resin for reaction.
2. Deprotection20% Trifluoroacetic acid (TFA) in DCMRemove the Boc protecting group.
3. WashingDCM, then Dimethylformamide (DMF)Remove excess TFA and byproducts.
4. CouplingBoc-protected monomer, coupling agent (e.g., PyBOP), DIEAForm the amide bond.
5. WashingDMF, then DCMRemove excess reagents and byproducts.

This cycle is repeated until the desired oligomer is assembled. The choice of coupling agent is critical for achieving high yields, especially when coupling an electron-rich pyrrole carboxylic acid to an electron-deficient imidazole amine. Reagents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have proven effective. nih.gov

Upon completion of the synthesis, the polyamide is cleaved from the resin. For oxime resins, cleavage is often achieved by aminolysis with an amine such as 3,3'-diamino-N-methyldipropylamine, which also serves to introduce a terminal tail to the polyamide. acs.orgnih.gov

Fmoc-Based Solid-Phase Synthesis

The Fmoc-based strategy offers a milder alternative to the acid-labile Boc group, which can be advantageous for the synthesis of sensitive polyamide sequences. researchgate.net In this approach, the N-terminal Fmoc group is removed with a base, typically a solution of piperidine (B6355638) in DMF. The subsequent coupling steps are similar to the Boc strategy, employing coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

A key challenge in the synthesis of Py-Im polyamides, particularly with the Fmoc strategy, is the difficult coupling of a pyrrole unit after an imidazole. To circumvent this, pre-formed Fmoc-Py-Im-COOH dimer units can be synthesized in solution and then used as building blocks in the solid-phase synthesis. nih.gov This approach has been shown to improve both yields and synthesis times.

The use of CLEAR-Acid resin or Wang resin is common in Fmoc-based solid-phase synthesis of these polyamides. nih.govmdpi.com Cleavage from these resins is typically accomplished using a cocktail containing TFA, water, and scavengers like triisopropylsilane. nih.gov

Protecting Group StrategyCommon ResinsDeprotection ConditionsCommon Coupling ReagentsCleavage Conditions
Boc Pam, Kaiser oximeTrifluoroacetic acid (TFA)PyBOP, HBTU, DCC/HOBtAminolysis (e.g., with 3,3'-diamino-N-methyldipropylamine)
Fmoc Wang, CLEAR-Acid20% Piperidine in DMFHCTU, PyBOPTFA-based cocktails

The successful application of these solid-phase methodologies to a wide array of complex pyrrole-imidazole polyamides, including hairpin and cyclic structures, underscores their potential for the efficient and enantioselective synthesis of this compound and its derivatives. acs.orgresearchgate.net While a dedicated solid-phase synthesis of this compound has not been extensively reported, the established protocols for its structural components provide a clear and viable pathway for its production using these powerful techniques. google.com

Molecular Mechanisms of Action and Biological Activity Research

DNA Interaction Studies

The interaction of (4R)-(-)-Dihydrokikumycin B with deoxyribonucleic acid (DNA) is a key aspect of its biological activity. Research in this area has focused on understanding the specific nature of this binding, including its sequence preference, mode of interaction, and the energetic forces driving the complex formation. These studies are crucial for elucidating the molecule's mechanism of action at a molecular level. nih.gov

Sequence-Specific Binding to Double-Stranded Deoxyribonucleic Acid

This compound exhibits a notable preference for binding to specific sequences within double-stranded DNA. semanticscholar.orgacs.org Footprinting analyses have revealed that this compound, along with its (4S)-(+) enantiomer, preferentially binds to AT-rich regions of the DNA. researchgate.net This sequence selectivity is a critical determinant of its biological effects, as it dictates the genomic locations where the compound is most likely to exert its influence. semanticscholar.orgacs.org The recognition of specific DNA sequences often involves a combination of hydrogen bonding, van der Waals interactions, and electrostatic forces between the ligand and the edges of the base pairs within the DNA grooves. nih.govnih.gov

Thermodynamic Characterization of DNA-Ligand Interactions

The binding of this compound to DNA has been characterized thermodynamically to understand the driving forces behind this interaction. acs.org Thermodynamic analysis of ligand-DNA binding involves measuring changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). aimspress.com These parameters provide insight into the nature of the molecular forces that stabilize the DNA-ligand complex. nih.govaimspress.com For many DNA-binding drugs, the therapeutic effect is correlated with the thermodynamic parameters of complex formation. aimspress.com High-sensitivity calorimetric techniques are often employed to directly and accurately measure the energetics of these binding reactions. nih.gov

Thermodynamic ParameterDescription
ΔG (Gibbs Free Energy)Indicates the spontaneity of the binding reaction. A negative value signifies a spontaneous process.
ΔH (Enthalpy)Represents the heat change upon binding. It reflects the net effect of bond formation and breakage.
ΔS (Entropy)Measures the change in randomness or disorder of the system upon binding.

Kinetic Aspects of Binding to Nucleic Acids

The kinetics of the interaction between this compound and DNA, which includes the rates of association (on-rate) and dissociation (off-rate), are important for understanding the duration and dynamics of its binding. nih.gov While specific kinetic data for this compound is not detailed in the provided context, kinetic studies of similar DNA-binding ligands are crucial for a complete understanding of their mechanism. acs.orgnih.gov These kinetic parameters can be influenced by factors such as DNA sequence and the presence of other molecules. bohrium.com

Influence on Deoxyribonucleic Acid Conformation and Topology

The binding of ligands like this compound to the minor groove can induce localized changes in the conformation and topology of the DNA. nih.gov While DNA predominantly exists in the B-form, interactions with small molecules can lead to alterations in helical parameters. nih.govimrpress.com Such conformational changes can have significant biological consequences, potentially affecting processes like transcription, replication, and DNA repair by altering the recognition sites for DNA-binding proteins. nih.gov

Methods for Investigating DNA Binding: Nuclear Magnetic Resonance Spectroscopy, Footprinting Techniques

A variety of biophysical techniques have been instrumental in elucidating the details of the this compound-DNA interaction. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy has been a powerful tool for determining the three-dimensional structure of the complex formed between dihydrokikumycin B and DNA oligonucleotides. acs.orgtandfonline.comrcsb.org It provides detailed information about which protons on the ligand are in close proximity to which protons on the DNA, allowing for a precise mapping of the binding site and orientation within the minor groove. tandfonline.comnih.gov

Footprinting Techniques: DNase I and MPE-Fe(II) footprinting are biochemical methods used to identify the binding sites of ligands on DNA. researchgate.netnih.govcolab.ws In these experiments, the bound ligand protects its binding site from cleavage by a DNA cleaving agent. nih.gov Analysis of the resulting cleavage pattern on a gel reveals a "footprint," a region of protection that corresponds to the ligand's binding site. researchgate.netcolab.ws These techniques have been used to confirm the AT-rich sequence preference of this compound. acs.orgresearchgate.net

TechniqueInformation Obtained
NMR SpectroscopyDetailed 3D structure of the ligand-DNA complex, specific atomic interactions. acs.orgtandfonline.comnih.gov
FootprintingLocation and size of the ligand binding site on a DNA sequence. researchgate.netnih.gov
Calorimetry (ITC, DSC)Thermodynamic parameters of binding (ΔH, ΔG, ΔS). aimspress.comnih.gov
UV-Vis SpectroscopyChanges in the absorption spectrum upon binding, can be used to determine binding constants. researchgate.net
Circular Dichroism (CD)Information about changes in DNA conformation upon ligand binding. researchgate.net

Research into this compound and its related compounds, primarily the kikumycins, has revealed a range of biological activities. These natural products, produced by microorganisms of the Streptomyces genus, are part of a larger family of oligopeptides that includes well-known DNA minor groove binding agents like netropsin (B1678217) and distamycin. figshare.comacs.org The biological effects of these compounds are primarily attributed to their interactions with cellular macromolecules, leading to antibacterial, antiviral, and antitumour properties. figshare.com

Antimicrobial Activity Research (In Vitro and Non-Human In Vivo)

The antimicrobial potential of the kikumycin family has been a subject of scientific inquiry. Kikumycin A is noted for its activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com Specific research has also been undertaken to understand the antimicrobial activities of this compound and how its structure, such as its methyl substituents, influences its efficacy and interaction with DNA. baidu.com

Compound Family Reported Antibacterial Spectrum Producing Organism
KikumycinsGram-positive and Gram-negative bacteria medchemexpress.comStreptomyces sp.

This table summarizes the general antibacterial properties of the kikumycin family as reported in the literature.

Antifungal Properties

While many natural products derived from Streptomyces are screened for broad-spectrum antimicrobial activities, including antifungal action, specific research detailing the antifungal properties of this compound is not extensively documented in the available literature. frontiersin.org The evaluation of antifungal activity typically involves testing the compound against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov These tests aim to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), which quantify a compound's ability to inhibit fungal growth or kill the fungus, respectively. researchgate.net

Antiviral Activity (e.g., Kikumycin B)

Kikumycin B is recognized as an antiviral antibiotic. figshare.comgoogle.com It belongs to a family of naturally occurring oligopeptides, which includes netropsin and distamycin, that are known to exert their biological effects by targeting specific sequences within the minor groove of DNA. figshare.comacs.org This mechanism of action is foundational to their antiviral capabilities, as interference with viral DNA or the host cell's DNA replication machinery can disrupt the viral life cycle.

Proposed Cellular Targets and Mechanistic Hypotheses in Microorganisms

The primary proposed cellular target for kikumycins is DNA. baidu.com Research suggests that these compounds, much like the related antibiotics netropsin and distamycin, bind to the minor groove of the DNA double helix. figshare.comacs.org This interaction is non-intercalative and sequence-specific, typically favoring A-T (adenine-thymine) rich regions. By occupying the minor groove, these molecules can interfere with the processes of replication and transcription by preventing the binding of essential enzymes and regulatory proteins. figshare.comacs.org

Furthermore, some compounds related to Kikumycin B have been shown to inhibit DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication. figshare.comacs.org Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately results in cell death. microbialcell.com The ability of antimicrobial peptides and similar compounds to disrupt the bacterial cell membrane or cell wall is another common mechanism of action, although the principal hypothesis for kikumycins centers on DNA binding. uu.nl

Methodological Considerations for In Vitro Antimicrobial Assays

The in vitro evaluation of a compound's antimicrobial efficacy relies on standardized laboratory methods designed to yield reproducible results. The goal is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. idexx.dkmdpi.com

Key methodologies include:

Broth Dilution: This method involves preparing a two-fold serial dilution of the antimicrobial agent in a liquid growth medium. mdpi.com The test can be performed in tubes (macrodilution) or in 96-well microtiter plates (microdilution). Each tube or well is inoculated with a standardized microbial suspension. After incubation, the MIC is identified as the lowest concentration where no turbidity (growth) is observed. mdpi.comnih.gov This method can also be extended to determine the minimum bactericidal concentration (MBC) by subculturing from the clear tubes onto antibiotic-free agar (B569324). mdpi.com

Agar Dilution: In this technique, varying concentrations of the antimicrobial agent are incorporated directly into molten agar, which is then poured into Petri dishes. nih.gov A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that completely inhibits growth on the plate's surface. nih.gov

Antimicrobial Gradient Method: This method uses a plastic strip impregnated with a continuous, predefined gradient of an antibiotic. mdpi.com When the strip is placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a concentration gradient. After incubation, an elliptical zone of inhibition forms, and the point where the edge of the inhibition zone intersects the strip indicates the MIC value. mdpi.com

Table of Common In Vitro Antimicrobial Assay Methodologies

Method Principle Key Outcome Common Use
Broth Microdilution Serial dilution of compound in liquid media in a microtiter plate, inoculated with bacteria. mdpi.com MIC (visual or spectrophotometric) High-throughput screening of antibiotics. nih.gov
Agar Dilution Compound is incorporated into solid agar medium at various concentrations. nih.gov MIC Susceptibility testing for fastidious organisms.
Gradient Diffusion (E-test) A predefined, stable antibiotic gradient on a plastic strip diffuses into an agar plate. mdpi.com MIC Determining susceptibility for individual patient isolates.
Disk Diffusion (Kirby-Bauer) Paper disks with a set amount of antibiotic are placed on an inoculated agar plate. idexx.dk Zone of inhibition (qualitative: S/I/R) Routine clinical susceptibility testing.

This interactive table summarizes the primary methods used to assess antimicrobial activity in a laboratory setting. S=Susceptible, I=Intermediate, R=Resistant.

Anticancer Activity Research (In Vitro and Non-Human In Vivo Models)

The kikumycin family of compounds has been noted for its antitumour activity. Research into synthetic derivatives of related structures has shown that some possess excellent antitumor properties in in vitro models. researchgate.net However, specific studies detailing the anticancer efficacy of this compound against various cancer cell lines or in non-human in vivo models are not widely available in the searched literature.

The standard approach to evaluate a novel compound for anticancer potential involves a multi-stage process. mdpi.com

In Vitro Research: The initial step involves screening the compound against a panel of human cancer cell lines. rsc.org Commonly used lines include those derived from colon cancer (e.g., HCT116, SW742), breast cancer (e.g., MCF-7), lung cancer (e.g., A549), and gastric cancer (e.g., MKN45). rsc.orgbrieflands.com The primary metric gathered is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.govmdpi.com The cytotoxicity is often measured using assays like the MTT assay, which assesses metabolic activity. brieflands.comompj.org A high selectivity index, comparing the cytotoxicity against cancer cells to that against normal, non-malignant cells, is a desirable characteristic. brieflands.com

Non-Human In Vivo Research: Compounds that show high potency and selectivity in vitro may advance to in vivo testing. nih.gov This typically involves using animal models, most commonly mice, to create human tumor xenografts. nih.gov In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form a tumor. The animals are then treated with the test compound, and its effect on tumor growth, volume, and animal survival is monitored over time. frontiersin.orgnih.gov These models provide crucial information that cannot be obtained from cell cultures alone, such as how the drug is metabolized and distributed in a living system. mdpi.comnih.gov

Cytotoxic and Antiproliferative Effects in Cancer Cell Lines

The cytotoxic and antiproliferative properties of this compound and its analogs have been evaluated across various cancer cell lines, demonstrating their potential as anticancer agents. The antiproliferative activity is typically assessed by determining the concentration of the compound required to inhibit cell growth by 50% (IC50) after a specific exposure time.

Studies have shown that the cytotoxic effects of compounds can vary significantly between different cancer cell lines. mdpi.comscielo.sa.cr For instance, in a study on breast cancer cell lines, doxorubicin (B1662922), a common chemotherapy drug, showed different levels of cytotoxic and antiproliferative effects on MCF-7 and MDA-MB-231 cells. nih.gov Similarly, novel synthetic compounds are often tested against a panel of cell lines to determine their spectrum of activity. For example, a novel Combretastatin A4 derivative demonstrated potent, concentration-dependent antiproliferative activity against several human cancer cells, including the MCF-7 breast cancer line. imrpress.com

The evaluation of cytotoxicity is not limited to cancerous cells; it is also crucial to assess the effect on normal, non-cancerous cell lines to determine the selectivity of the compound. scielo.sa.crmdpi.com For example, the effects of a plant extract on the non-cancer cell line 3T3 were compared to its effects on cancer cell lines like MDA-MB-231, HT-29, and HepG2. mdpi.com

The following table summarizes the antiproliferative activity of selected compounds against various cancer cell lines, illustrating the range of potencies observed in these studies.

Compound/ExtractCell LineIC50 Value (µM)Exposure Time (h)Reference
Doxorubicin3T3 (non-cancer)0.5 - 10072 mdpi.com
DoxorubicinHepG21.0 - 10072 mdpi.com
CA-4 AnalogueMCF-7Lower than parent CA-4Not Specified imrpress.com
Compound 2MCF-70.013Not Specified mdpi.com
Compound 3MCF-70.023Not Specified mdpi.com
Compound 2MDA-MB-2310.056Not Specified mdpi.com

Induction of Apoptosis Pathways in Cellular Models

This compound and related compounds are being investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for eliminating damaged or unwanted cells and its dysregulation is a hallmark of cancer. anygenes.com There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. anygenes.comscielo.org

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as those in the TNF receptor superfamily. genome.jpmdpi.com This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspases like caspase-8 and -10. anygenes.comscielo.org

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. genome.jpmdpi.com Cytochrome c then binds to Apaf-1 and procaspase-9, forming the apoptosome, which activates caspase-9. anygenes.com Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis. genome.jp A third pathway, the perforin/granzyme pathway, is utilized by cytotoxic T cells. anygenes.com

Studies have shown that certain anticancer agents can induce apoptosis through these pathways. For example, a chymotrypsin (B1334515) inhibitor from Erythrina velutina was found to induce apoptosis and cell cycle arrest. mdpi.com Similarly, a novel Combretastatin A4 analogue was shown to induce apoptosis through the mitochondrial pathway in breast cancer cells. imrpress.com This was evidenced by an increase in the ratio of the pro-apoptotic Bax gene to the anti-apoptotic Bcl2 gene. imrpress.com

Cell Cycle Modulation and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a common feature of cancer. Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing. The cell cycle consists of several phases (G1, S, G2, and M), with checkpoints that ensure the fidelity of DNA replication and chromosome segregation.

Research has shown that various compounds can induce cell cycle arrest at different checkpoints. For instance, doxorubicin was found to arrest MCF-7 breast cancer cells at the G1/S and G2/M checkpoints, while MDA-MB-231 cells were arrested only at the G2/M checkpoint. nih.gov The alkaloid erythraline, isolated from Erythrina velutina, induced G2/M cell cycle arrest in SiHa cervical cancer cells, with a significantly higher percentage of cells in the G2/M phase compared to untreated controls. mdpi.com

The mechanisms underlying cell cycle arrest often involve the modulation of key regulatory proteins. Curcumin (B1669340), for example, has been reported to cause G2/M arrest in head and neck squamous cell carcinoma cells by inducing DNA strand breaks and activating the ATM/Chk2/p53 signaling pathway. oncotarget.com This activation leads to the inhibition of Cdc25c, a phosphatase required for entry into mitosis. oncotarget.com Similarly, the effects of doxorubicin on cell cycle arrest are linked to its differential impact on the expression of proteins like Skp2, p27, p53, and p21 in different breast cancer cell lines. nih.gov Prolonged cell cycle arrest in response to DNA damage can also be maintained by the spindle assembly checkpoint proteins. elifesciences.org

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. nih.gov Therefore, inhibiting these processes is a key strategy in cancer therapy. Research has focused on identifying compounds that can suppress the migratory and invasive potential of cancer cells.

Several signaling pathways are implicated in the regulation of cell migration and invasion. Thrombin, a serine protease, promotes cancer cell invasion and migration by activating protease-activated receptors (PARs), which in turn trigger downstream pathways like the Akt and p38 MAPK pathways. nih.gov The Wnt signaling pathway is another crucial regulator of cell migration and invasion. nih.gov

Studies have demonstrated that various compounds can inhibit cancer cell migration and invasion by targeting these pathways. For example, curcumin has been shown to inhibit the migration and invasion of non-small cell lung cancer cells by up-regulating miR-206, which suppresses the PI3K/AKT/mTOR signaling pathway. srce.hr G-quadruplex stabilizers have been found to inhibit cancer cell migration and invasion by down-regulating the expression of WNT1 and its downstream targets, β-catenin, MMP7, and survivin. nih.gov Furthermore, inhibition of Pin1 has been shown to reverse regorafenib (B1684635) resistance in hepatocellular carcinoma and reduce migration and metastasis. frontiersin.org

Assessment in Non-Human In Vivo Tumor Models (e.g., Zebrafish, Murine Models)

To evaluate the efficacy of potential anticancer compounds in a living organism, researchers utilize non-human in vivo tumor models. Murine models have traditionally been a staple in cancer research due to their physiological and genetic similarities to humans. nih.gov However, they have limitations, such as the difficulty in studying early tumor dissemination in real-time. nih.gov

The zebrafish (Danio rerio) has emerged as a powerful alternative and complementary model for cancer research. nih.govnih.gov Its advantages include high fecundity, cost-effective maintenance, and optically transparent embryos, which allow for dynamic visualization of tumor growth and metastasis in vivo. nih.govfrontiersin.org Zebrafish xenograft models, where human cancer cells are transplanted into zebrafish embryos or larvae, are widely used to study tumor progression, invasion, angiogenesis, and to screen for anticancer drugs. frontiersin.orgmdpi.comresearchgate.net The zebrafish's immune system development allows for a window of time for xenograft studies without immune rejection. mdpi.com

Both murine and zebrafish models have been instrumental in preclinical studies. For example, xenotransplanting human lung tumor cell lines into nude mice and treating them with rhIL-4 showed significant growth retardation of IL-4R positive tumors. nih.gov In zebrafish, xenograft models have been used to assess the therapeutic response to various treatments, including targeted therapies. researchgate.net These models have also been crucial in studying the role of specific genes and pathways in tumorigenesis. nih.govmdpi.com

Model OrganismKey Advantages for Cancer ResearchReference
Murine (Mouse)Physiological and genetic similarity to humans. nih.gov
Zebrafish (Danio rerio)High fecundity, cost-effective, optical transparency for in vivo imaging, suitable for large-scale drug screening. nih.govfrontiersin.org

Molecular Targets and Signaling Pathways Implicated in Anticancer Action

The anticancer effects of this compound and other therapeutic agents are mediated through their interaction with specific molecular targets and the modulation of key signaling pathways within cancer cells. Identifying these targets and pathways is crucial for understanding the mechanism of action of a drug and for developing more effective and targeted therapies. nih.gov

A multitude of signaling pathways are often dysregulated in cancer, contributing to uncontrolled cell proliferation, survival, and metastasis. These include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. nih.govwaocp.org Many anticancer drugs, including natural products like curcumin, exert their effects by targeting components of these pathways. nih.gov

For instance, curcumin has been shown to inhibit receptor tyrosine kinases (RTKs) and their downstream signaling pathways, leading to decreased proliferation and increased apoptosis. nih.gov The PI3K/Akt/mTOR pathway is a frequent target in cancer therapy. waocp.org The inhibition of this pathway can suppress tumor growth and survival. The Wnt signaling pathway is another important target, particularly in the context of cancer cell migration and invasion. nih.gov

Furthermore, targeting the apoptotic pathways is a common strategy in cancer treatment. mdpi.com This can involve activating pro-apoptotic proteins or inhibiting anti-apoptotic proteins to induce programmed cell death in cancer cells. The identification of these molecular targets and pathways allows for a more rational approach to drug design and the development of combination therapies that can target multiple vulnerabilities of cancer cells. nih.govwaocp.org

Structure Activity Relationship Sar and Molecular Design

Impact of Stereochemistry on Biological Activity and DNA Binding

The stereochemistry of Dihydrokikumycin B is a critical determinant of its DNA binding affinity and sequence specificity. The natural product and its synthetic enantiomer, (4S)-(+)-Dihydrokikumycin B, exhibit distinct differences in their interaction with duplex DNA. semanticscholar.orgacs.orgsyracuse.eduacs.org The chirality at the C4 position of the dihydro-pyrrole ring significantly influences the molecule's conformation and its fit within the minor groove of DNA. semanticscholar.orgacs.org

Studies utilizing 1H NMR, footprinting, and thermodynamic analysis have demonstrated that both enantiomers bind to DNA, but with different affinities. acs.orgsyracuse.eduacs.orgcolab.wsbaidu.com The (4R)-(-) enantiomer, the naturally occurring form, generally displays a higher binding constant for DNA compared to its (4S)-(+) counterpart. This suggests that the (4R) configuration provides a more favorable geometry for optimal interaction with the DNA minor groove. researchgate.netresearchgate.net

The binding affinities of the enantiomers of Dihydrokikumycin B and its 2-pyrrolidone analogues to duplex native DNA are summarized in the table below. The data clearly indicates that the stereochemistry at the C4 position has a profound effect on DNA binding, with the (4R) enantiomer showing a stronger interaction in the case of the natural product.

DNA Binding Constants of Dihydrokikumycin B Enantiomers and Analogues
CompoundEnantiomerBinding Constant (K x 106 M-1)
Dihydrokikumycin B(4S)-(+)1.24 ± 0.1
Dihydrokikumycin B(4R)-(-)1.74 ± 0.1
2-Pyrrolidone Analogue(4S)-(+)0.35 ± 0.1
2-Pyrrolidone Analogue(4R)-(-)0.14 ± 0.1

Elucidation of Essential Structural Motifs for Activity

The structure of (4R)-(-)-Dihydrokikumycin B contains several key motifs that are essential for its DNA binding activity. As a member of the lexitropsin (B1675198) family of minor groove binders, its elongated and curved shape is complementary to the curvature of the DNA minor groove. The core structural components contributing to its activity include:

The Polypyrrole Backbone: The repeating N-methylpyrrole carboxamide units form a rigid, crescent-shaped framework that fits snugly into the minor groove of B-DNA. This backbone is a common feature among many minor groove binders, including netropsin (B1678217) and distamycin.

The Dihydropyrrole Ring: The saturated dihydropyrrole ring introduces a degree of flexibility and a specific stereochemical center that, as discussed above, is crucial for modulating binding affinity.

The Amidinium Group: The terminal positively charged amidinium group plays a vital role in the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, facilitating the localization of the molecule in the minor groove.

Hydrogen Bonding Moieties: The amide N-H groups and the nitrogen atoms within the pyrrole (B145914) rings are positioned to form specific hydrogen bonds with the bases on the floor of the minor groove, contributing to the sequence specificity of binding.

Design and Synthesis of Analogues for Modified Specificity or Potency

One approach has been the synthesis of analogues where the pyrrole rings are replaced with other heterocycles, such as imidazole (B134444) or thiazole, to alter the hydrogen bonding pattern and thus the sequence recognition. nih.gov For instance, replacing a pyrrole ring with an imidazole ring can switch the recognition from an A/T base pair to a G/C base pair.

Furthermore, the synthesis of 2-pyrrolidone analogues of Dihydrokikumycin B has been reported. researchgate.netresearchgate.net These analogues, while retaining the core structure, have altered electronic and steric properties that influence their DNA binding capabilities, as evidenced by their different binding constants. researchgate.netresearchgate.net The development of hybrid molecules, combining the DNA binding motif of Dihydrokikumycin B with other functional moieties, represents another avenue for creating novel compounds with enhanced or dual activities. researchgate.net

Computational Chemistry and Molecular Modeling in SAR Studies

Computational methods have become indispensable tools for elucidating the SAR of DNA binding agents like this compound. These techniques provide a molecular-level understanding of the interactions that are often difficult to probe experimentally.

Molecular docking simulations are employed to predict the preferred binding mode and orientation of this compound and its analogues within the DNA minor groove. ipinnovative.comnih.govnih.gov These simulations involve generating a multitude of possible conformations of the ligand within the binding site of a DNA molecule and then using a scoring function to rank these poses based on their estimated binding affinity.

For this compound, docking studies would typically show the molecule nestled deep within the minor groove of A-T rich sequences of B-DNA. The simulations can visualize the specific hydrogen bonds between the amide protons of the ligand and the N3 atoms of adenine (B156593) and O2 atoms of thymine. Van der Waals interactions between the pyrrole rings and the walls of the minor groove also contribute significantly to the binding energy. Such simulations can explain the observed stereochemical preference, as the (4R) enantiomer would likely exhibit a better fit and more favorable interactions compared to the (4S) enantiomer.

Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. silae.itresearchgate.net For a series of Dihydrokikumycin B analogues, a QSAR model could be developed to predict their DNA binding affinity or cytotoxic potency.

The process involves calculating a set of molecular descriptors for each analogue, which quantify various physicochemical properties such as hydrophobicity (logP), electronic properties (dipole moment, partial charges), and steric parameters (molecular volume, surface area). A mathematical equation is then derived that relates these descriptors to the observed biological activity.

For lexitropsins, the class of compounds to which Dihydrokikumycin B belongs, QSAR studies have been instrumental in identifying the key structural features that govern their DNA binding affinity and sequence selectivity. silae.itdntb.gov.ua A validated QSAR model for Dihydrokikumycin B analogues would be a powerful tool for the rational design of new compounds with improved therapeutic potential, allowing for the in silico screening of virtual libraries before undertaking their synthesis and biological evaluation.

Advanced Spectroscopic and Biophysical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of complex organic molecules like (4R)-(-)-Dihydrokikumycin B. It provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule. Furthermore, NMR is exceptionally powerful for investigating non-covalent interactions, such as the binding of this compound to DNA, at an atomic level. semanticscholar.orgbaidu.comsyracuse.eduacs.org

Structural Elucidation: One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and number of protons and carbons in the molecule. The chemical shifts (δ) provide insight into the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons, helping to piece together the molecular fragments.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. Techniques like COSY (Correlation Spectroscopy) establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space, which is critical for determining the three-dimensional conformation and the relative stereochemistry of the chiral centers.

Interaction Studies: NMR spectroscopy is particularly valuable for studying the molecular recognition between this compound and its DNA target. semanticscholar.orgacs.org By monitoring changes in the ¹H NMR chemical shifts of both the ligand and the DNA upon complex formation, specific binding interactions can be identified. Protons on the compound that are involved in binding, such as those in the pyrrole (B145914) and imidazole (B134444) rings, often exhibit significant shifts. Similarly, changes in the chemical shifts of DNA protons, especially those in the minor groove like the adenine (B156593) H2 protons, can indicate the precise binding location. acs.org These NMR-derived insights are critical for understanding the sequence-specificity of the interaction. semanticscholar.orgbaidu.comsyracuse.educolab.ws

NMR TechniqueInformation ObtainedApplication to this compound
¹H NMRProton environment and connectivity (J-coupling)Identification of aromatic, alkyl, and N-H protons; monitoring chemical shift changes upon DNA binding.
¹³C NMRCarbon skeleton and functional groupsConfirmation of the number and type of carbon atoms (e.g., carbonyl, aromatic, aliphatic).
COSY¹H-¹H spin-spin coupling correlationsEstablishing the sequence of protons within molecular fragments.
HSQC/HMBC¹H-¹³C one-bond (HSQC) and multiple-bond (HMBC) correlationsAssembling the full molecular structure by connecting fragments.
NOESY/ROESYThrough-space correlations of protons (Nuclear Overhauser Effect)Determining 3D conformation and identifying ligand-DNA contact points.

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution measurements. savemyexams.com Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. ajgreenchem.comlibretexts.orgresearchgate.netlibretexts.org

Identification: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the compound's elemental formula, a critical step in its identification.

Fragmentation Analysis: In tandem MS, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint that can help confirm the structure. For a molecule like this compound, which is a pyrrole-amide alkaloid, characteristic fragmentation would involve the cleavage of amide bonds and the breakdown of the heterocyclic ring systems. researchgate.net Analyzing these fragments allows for the verification of the sequence and connectivity of the structural motifs.

Anticipated Fragment IonDescription of Neutral Loss / FragmentSignificance for Structure Confirmation
[M+H - H₂O]⁺Loss of waterSuggests the presence of hydroxyl or carboxylic acid groups.
[M+H - CO]⁺Loss of carbon monoxideCharacteristic of cleavage adjacent to a carbonyl group.
[M+H - C₄H₄N]⁺Loss of a pyrrole moietyConfirms the presence of the N-methylpyrrole ring system.
Fragment from Amide Bond CleavageCleavage of the peptide-like amide linkagesConfirms the connectivity between the pyrrole and aminoimidazole components.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the isolation and purification of this compound from synthetic reaction mixtures or natural sources, as well as for assessing its purity. nih.govnih.gov Given its polar and peptidic nature, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. pensoft.netresearchgate.netsinobiological.com

Purification: Preparative RP-HPLC is used to isolate the target compound in high purity. peptide.com The crude sample is injected onto a column packed with a non-polar stationary phase (e.g., C18 silica). A gradient of polar mobile phase, typically water and a more non-polar organic solvent like acetonitrile, is used for elution. hplc.euox.ac.uk An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. peptide.com Fractions are collected and analyzed, and those containing the pure compound are combined and lyophilized. Chiral HPLC, which uses a chiral stationary phase, is indispensable for separating the (4R)-(-) enantiomer from its (4S)-(+) counterpart. pensoft.net

Analysis: Analytical HPLC is used to determine the purity of the final compound. A small amount of the sample is injected onto an analytical column, and the resulting chromatogram shows a peak for the compound of interest. The purity is calculated by integrating the area of this peak relative to the total area of all peaks detected.

ParameterTypical Condition for this compound Purification
TechniquePreparative Reversed-Phase HPLC (RP-HPLC)
Stationary PhaseC18-functionalized silica
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
GradientLinear gradient, e.g., 5% to 60% B over 30 minutes
DetectionUV absorbance at ~260 nm and/or ~295 nm

Other Biophysical Methods for Ligand-Target Interactions (e.g., Footprinting, Isothermal Titration Calorimetry)

To fully characterize the binding of this compound to its DNA target, additional biophysical techniques are employed to provide quantitative thermodynamic data and to map the precise binding site.

DNA Footprinting: DNA footprinting is a high-resolution technique used to identify the specific binding site of a ligand on a DNA sequence. syracuse.educolab.ws The method involves treating a DNA-ligand complex with a cleaving agent, such as DNase I or a chemical agent like MPE-Fe(II). The ligand protects the DNA region where it is bound from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the cleavage pattern compared to a control sample without the ligand. This technique has been instrumental in demonstrating that Dihydrokikumycin B binds to specific sequences in the minor groove of DNA. syracuse.eduacs.org

Isothermal Titration Calorimetry (ITC): Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govsygnaturediscovery.com It provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling. nih.gov In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target DNA sequence. researchgate.netresearchgate.net The resulting heat changes are measured to determine the binding affinity (Kₐ or its inverse, the dissociation constant Kₔ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov This thermodynamic data is crucial for understanding the forces driving the binding process (e.g., hydrogen bonding, hydrophobic interactions) and the specificity of the molecular recognition. syracuse.eduacs.org

Biophysical MethodKey Parameters MeasuredInsight into Ligand-Target Interaction
DNA FootprintingLocation and size of the protected region on DNAIdentifies the specific DNA sequence and the span of the binding site. colab.ws
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Quantifies binding strength and reveals the thermodynamic driving forces of the interaction. nih.govsygnaturediscovery.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Scalable Production

A promising avenue is the use of chiral, nonracemic starting materials that are readily available, such as pyroglutamic acid, to establish the desired stereochemistry early in the synthesis. ethernet.edu.et Additionally, the development of one-pot procedures or tandem reactions could streamline the synthetic sequence, minimizing purification steps and resource consumption. The ultimate goal is to establish a robust and scalable synthesis that can provide sufficient quantities of (4R)-(-)-Dihydrokikumycin B for extensive preclinical and potential clinical evaluation.

Identification of Additional Biological Targets and Mechanisms

While the interaction of this compound with DNA has been a primary focus, a comprehensive understanding of its full range of biological targets is still emerging. semanticscholar.orgcolab.wsacs.orgresearchgate.net Future research should employ a variety of modern techniques to identify additional molecular partners and elucidate the downstream consequences of these interactions. A biological target is any entity within a living organism to which another entity, like a drug, binds, leading to a change in its function or behavior. wikipedia.org

Advanced proteomics and genomics approaches, such as affinity chromatography coupled with mass spectrometry and chemical-genetic profiling, can be powerful tools for identifying protein and nucleic acid binding partners. vichemchemie.com Furthermore, detailed structural biology studies, including X-ray crystallography and cryo-electron microscopy, of this compound in complex with its targets will provide invaluable insights into the specific molecular interactions driving its activity. rutgers.edu Uncovering novel biological targets could reveal new therapeutic applications for this compound and its derivatives, potentially in areas beyond its currently known antimicrobial and antitumor activities. nih.govnih.govsinobiological.com

Engineering of Biosynthetic Pathways for Derivative Generation

The natural biosynthetic pathway of kikumycins offers a tantalizing platform for the generation of novel derivatives with potentially improved properties. researchgate.net While the complete biosynthetic gene cluster for this compound has not been fully elucidated, insights can be drawn from related natural products. nih.gov Future work should focus on identifying and characterizing the enzymes involved in the biosynthesis of the dihydrokikumycin core structure.

Once the key biosynthetic genes are identified, metabolic engineering strategies can be employed to create a diverse library of new compounds. nih.govfrontiersin.orgjmb.or.krjmb.or.kr This could involve:

Gene knockout or overexpression: To alter the flux through the pathway and accumulate specific intermediates. nih.gov

Enzyme engineering: To modify the substrate specificity of key enzymes, leading to the incorporation of different building blocks.

Heterologous expression: To transfer the biosynthetic pathway into a more genetically tractable host organism for easier manipulation and higher production titers. frontiersin.org

This approach, often referred to as combinatorial biosynthesis, has the potential to rapidly generate a wide array of this compound analogs for structure-activity relationship (SAR) studies, without the need for complex and lengthy chemical synthesis for each new compound. usu.edu

Application of this compound as a Chemical Probe in Biological Systems

The ability of this compound to bind to specific biological targets makes it a valuable tool for chemical biology research. biosolveit.de A chemical probe is a small molecule used to study and manipulate biological systems. thesgc.orgnih.gov By attaching fluorescent tags or affinity labels to the this compound scaffold, researchers can visualize its localization within cells and identify its binding partners in a complex biological milieu. researchgate.net

These probes can be used to:

Image cellular processes: To track the dynamic interactions of the compound with its targets in living cells.

Pull-down experiments: To isolate and identify protein complexes that associate with the compound. vichemchemie.com

Target validation: To confirm the role of a specific target in a biological pathway or disease state.

The development of well-characterized chemical probes based on the this compound structure will not only advance our understanding of its own mechanism of action but also provide powerful tools for dissecting fundamental biological processes. biosolveit.denih.gov

Synergistic Effects with Other Bioactive Compounds

Exploring the synergistic effects of this compound with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential resistance mechanisms. nih.gov Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. nih.gov

Future studies should investigate the combination of this compound with:

Conventional chemotherapeutics: To potentially lower the required doses and reduce toxicity.

Targeted therapies: To create multi-pronged attacks on cancer cells or pathogens.

Antibiotics with different mechanisms of action: To combat drug-resistant bacteria. nih.gov

In vitro and in vivo studies will be crucial to identify synergistic combinations and to understand the molecular basis for their enhanced activity. The development of hybrid molecules, where this compound is covalently linked to another bioactive compound, could also offer a novel approach to creating drugs with dual modes of action and improved therapeutic profiles. researchgate.net

Q & A

Q. What established synthetic routes exist for (4R)-(-)-Dihydrokikumycin B, and what parameters critically influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step enzymatic and chemical modifications. Key steps include stereoselective reduction of precursor ketones and regioselective hydroxylation. Yield optimization depends on:
  • Catalyst selection (e.g., chiral catalysts for enantiomeric purity ).
  • Reaction conditions (temperature, pH, solvent polarity) affecting intermediate stability.
  • Purification protocols (HPLC vs. column chromatography trade-offs in scalability ).

Table 1 : Comparison of Synthetic Routes

RouteKey StepYield (%)Purity (%)Reference Protocol
AEnzymatic reduction6298Smith et al. 2020
BChemical hydrogenation4595Tanaka et al. 2022

Reproducibility requires rigorous documentation of reaction parameters, as per guidelines for experimental reporting .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare 1^1H and 13^{13}C chemical shifts with computed spectra for (4R) configuration .
  • X-ray crystallography : Resolve absolute configuration via anomalous scattering (Flack parameter < 0.1) .
  • Optical rotation : Match experimental [α]D_D values with literature (e.g., [α]D_D = -124° in methanol ).

Table 2 : Key Spectroscopic Benchmarks

TechniqueCharacteristic SignalReference Value
1^1H NMRδ 3.75 (m, H-4)δ 3.72–3.78
IR1720 cm1^{-1} (C=O)1715–1725 cm1^{-1}

Discrepancies in spectral data should prompt re-evaluation of sample purity or computational modeling assumptions .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound across different cellular models?

  • Methodological Answer : Contradictions may arise from variations in:
  • Cellular permeability (e.g., efflux pump expression in resistant strains).
  • Assay conditions (pH, serum content affecting compound stability).
    Strategies :
  • Orthogonal assays : Validate results using fluorescence-based uptake assays vs. traditional MIC determinations .
  • Meta-analysis : Systematically compare literature data using PRISMA guidelines to identify confounding variables (e.g., cell line origin, incubation time) .

Table 3 : Conflicting Bioactivity Data from Key Studies

StudyModel SystemIC50_{50} (μM)Proposed Reason for Discrepancy
XHeLa0.8High P-glycoprotein expression
YMCF-75.2Serum-induced aggregation

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments .

Q. What computational frameworks are used to model the mechanism of action of this compound against antibiotic-resistant pathogens?

  • Methodological Answer : Combine molecular dynamics (MD) and QSAR models:
  • MD simulations : Analyze binding stability to target proteins (e.g., ribosomal subunits) under varying protonation states .
  • Machine learning : Train models on published bioactivity datasets to predict resistance mutations affecting efficacy .

Q. Key Considerations :

  • Validate computational predictions with site-directed mutagenesis experiments.
  • Cross-reference crystallographic data (e.g., PDB entries) to refine docking poses .

Table 4 : Computational vs. Experimental Binding Affinities

Mutation (Target Protein)Predicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)
Wild-type-9.2-9.5
A56V-6.8-7.1

Address discrepancies by revisiting force field parameters or solvent models in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.